

An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental workflows related to **E3 Ligase Ligand-linker Conjugate 9**, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

E3 Ligase Ligand-linker Conjugate 9 is a functionalized building block used in the synthesis of PROTACs. It incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from pomalidomide, attached to a linker. This conjugate serves as a key intermediate for the attachment of a target protein-binding ligand, thereby creating a heterobifunctional PROTAC molecule capable of inducing the degradation of specific target proteins.[1][2]

Table 1: Chemical Properties of E3 Ligase Ligand-linker Conjugate 9

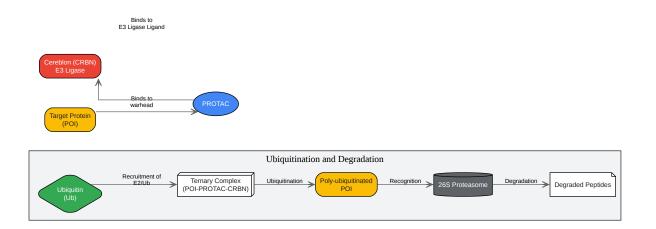


Property	Value	Source
Molecular Formula	C27H37N5O6	[1]
Molecular Weight	527.6 g/mol	[1]
IUPAC Name	2-(2,6-dioxopiperidin-3-yl)-5-[4- [[1-[2-(2- hydroxyethoxy)ethyl]piperidin- 4-yl]methyl]piperazin-1- yl]isoindole-1,3-dione	[1]
Canonical SMILES	C1CC(=O)NC(=O)C1N2C(=O) C3=C(C2=O)C=C(C=C3)N4C CN(CC4)CC5CCN(CC5)CCO CCO	[1]
InChI Key	IBUSDUDJADZWJP- UHFFFAOYSA-N	[1]

Mechanism of Action in PROTAC Technology

E3 Ligase Ligand-linker Conjugate 9 forms the E3 ligase-binding moiety of a PROTAC. Once coupled to a target protein ligand, the resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The conjugate's pomalidomide-derived headgroup binds to the CRBN E3 ligase, and the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.





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PROTAC Mechanism of Action

Experimental Protocols

While a specific, published protocol for the synthesis of **E3 Ligase Ligand-linker Conjugate 9** is not readily available, a detailed methodology can be constructed based on established synthetic routes for similar pomalidomide-based conjugates. The key reaction is a nucleophilic aromatic substitution (SNAr) between 4-fluorothalidomide and the corresponding aminecontaining linker.

Synthesis of E3 Ligase Ligand-linker Conjugate 9

Objective: To synthesize 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione.

Materials:



- 4-fluorothalidomide
- 1-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazine
- N,N-Diisopropylethylamine (DIPEA)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- Reaction Setup: To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add 1-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazine (1.2 eq) and DIPEA (3.0 eq).
- Reaction Conditions: Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

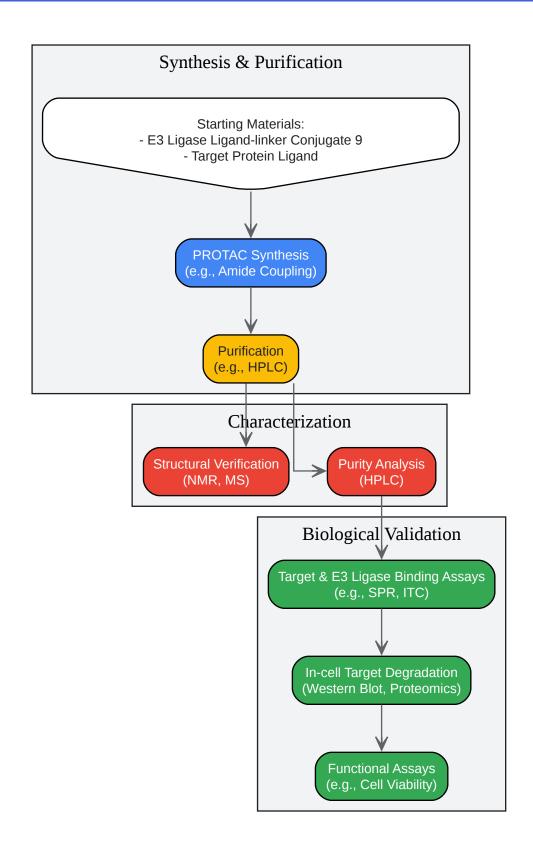


- Purification: Purify the crude product by silica gel column chromatography using a gradient of DCM/MeOH to afford the desired E3 Ligase Ligand-linker Conjugate 9.
- Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Workflow for PROTAC Synthesis and Characterization

The synthesis of a complete PROTAC molecule using **E3 Ligase Ligand-linker Conjugate 9** involves its conjugation to a target protein ligand. This is typically followed by a series of characterization and validation steps to ensure its efficacy and mechanism of action.





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PROTAC Synthesis & Characterization Workflow



This comprehensive guide provides foundational knowledge for researchers and drug developers working with **E3 Ligase Ligand-linker Conjugate 9** and its application in the rapidly evolving field of targeted protein degradation. The provided protocols and workflows offer a starting point for the synthesis and evaluation of novel PROTAC therapeutics.

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References

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